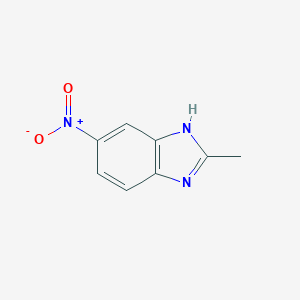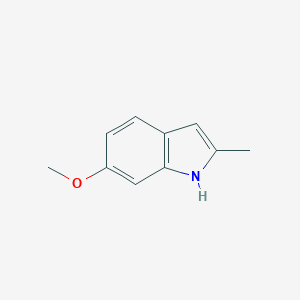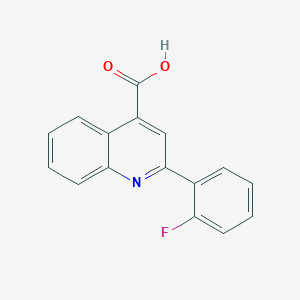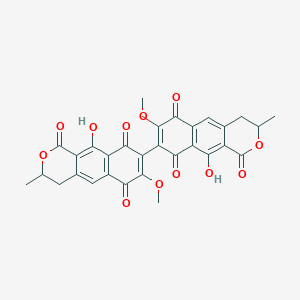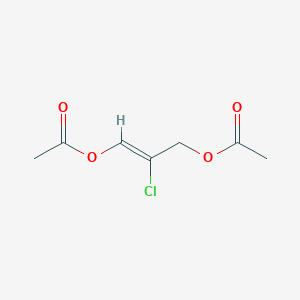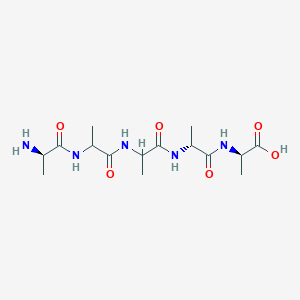
H-Ala-Ala-Ala-Ala-Ala-OH
Overview
Description
“H-Ala-Ala-Ala-Ala-Ala-OH” is a pentapeptide composed of five L-alanine units . It is a derivative of alanine . It has a molecular weight of 302.33 .
Molecular Structure Analysis
The molecular structure of “H-Ala-Ala-Ala-Ala-Ala-OH” consists of five alanine units connected by peptide bonds . The exact structure can be represented by the molecular formula C12H22N4O5 .
Chemical Reactions Analysis
While specific chemical reactions involving “H-Ala-Ala-Ala-Ala-Ala-OH” are not detailed in the literature, peptides like this one can participate in various biochemical reactions. For instance, dialanine, a dipeptide of alanine, has been found to inhibit the rooting of germinating seeds and act as an efficient enantioselective catalyst in aldol reactions .
Scientific Research Applications
Oxidative Stress and Protein Damage
- Research has shown that certain amino acids, including alanine, can undergo conformational changes when reacting with hydroxyl radicals, which may initiate the unfolding of peptides and proteins. This process is relevant to diseases involving amyloidogenic peptides, like Alzheimer's disease (Owen et al., 2012).
Coordination with Metal Ions
- Dipeptides such as alanylphenylalanine have shown the ability to coordinate with gold ions. This coordination is important in understanding the biochemical interactions of peptides with metal ions, which has implications in various fields including biochemistry and pharmacology (Koleva et al., 2007).
Piezoelectric Properties
- Some amino acid-based crystals, including variants of alanine, have been studied for their piezoelectric properties. These properties are significant for materials science, particularly in the development of new materials for electronic and sensor applications (Wojtaś et al., 2016).
Peptide Synthesis and Biochemistry
- The synthesis of peptides containing alanine, such as H-Ala-Arg-(Ala)6-Lys-OH, has been investigated to overcome challenges in peptide synthesis. This research is crucial for the development of new pharmaceuticals and understanding biological processes (Dettin et al., 2009).
Mechanism of Action
Target of Action
H-Ala-Ala-Ala-Ala-Ala-OH, a nonpolar pentapeptide, is primarily absorbed by human intestinal Caco-2 cells . The primary target of this compound is the proton/amino acid symport in these cells .
Mode of Action
The compound interacts with its target, the proton/amino acid symport, leading to the transport of alanine (Ala). This transport process can cause cytoplasmic acidification .
Biochemical Pathways
It is known that the transport of alanine, like proton/amino acid symport, can lead to cytoplasmic acidification . This could potentially affect various biochemical pathways within the cell, particularly those sensitive to changes in pH.
Pharmacokinetics
It is known that the compound is absorbed by human intestinal caco-2 cells This suggests that the compound may have good bioavailability when administered orally
Result of Action
The primary known result of the action of H-Ala-Ala-Ala-Ala-Ala-OH is cytoplasmic acidification due to the transport of alanine . This can potentially affect various cellular processes, particularly those that are sensitive to changes in pH.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUOPDVAKGRPR-WYCDGMCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Ala-Ala-Ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



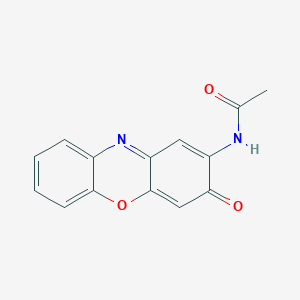
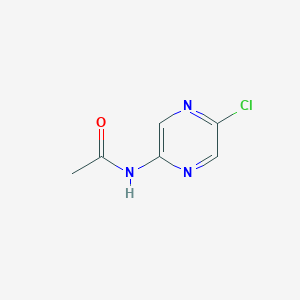
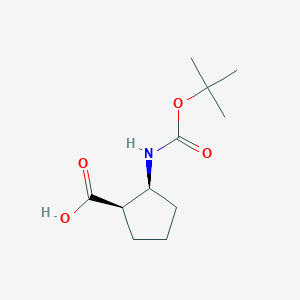

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)

